

Technical Support Center: Imaging Las17 in Yeast

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Compound of Interest		
Compound Name:	LAS17	
Cat. No.:	B10831071	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signalto-noise ratio when imaging the yeast protein Las17.

Frequently Asked Questions (FAQs)

Q1: What is **Las17** and why is it challenging to image?

A1: Las17 is the yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP). It is a key regulator of actin polymerization during the late stages of clathrin-mediated endocytosis.[1] [2][3] Imaging Las17 can be challenging due to its localization to small, dynamic cortical patches and its relatively low abundance at these sites, which can result in a low signal-tonoise ratio.

Q2: Which fluorescent protein should I use to tag **Las17**?

A2: The choice of fluorescent protein is critical for successful imaging. A bright and photostable fluorescent protein is recommended. Green fluorescent proteins (GFPs) and their variants are commonly used for live-cell imaging in yeast.[4] For multi-color imaging, combinations such as mTFP1, mCitrine, and mCherry can be used.[5] It is advisable to test different fluorescent protein fusions to determine which provides the best signal with minimal disruption to Las17 function.

Q3: How can I confirm that my fluorescently tagged **Las17** is functional?



A3: To ensure the fluorescent tag does not interfere with **Las17** function, you should perform a functional complementation assay. This can be done by expressing your **Las17**-FP fusion in a **las17** Δ null mutant background and assessing whether it rescues the known phenotypes of the deletion, such as defects in endocytosis, actin patch organization, and bipolar bud site selection.

Q4: What are the main sources of noise in Las17 imaging?

A4: The main sources of noise in fluorescence microscopy include:

- Photon Shot Noise: The inherent statistical fluctuation in the arrival of photons at the detector.
- Detector Noise: Electronic noise from the camera, including read noise and dark current.
- Background Fluorescence: Autofluorescence from the yeast cells or the growth medium.
 Rich media like YPD can have high autofluorescence.
- Out-of-Focus Light: Fluorescence signal from above and below the focal plane, which is particularly problematic in widefield microscopy.

Q5: Can I image fixed cells instead of live cells to improve the signal?

A5: While fixing cells can sometimes enhance the signal, it is generally not recommended for studying dynamic processes like endocytosis involving **Las17**. Fixation can introduce artifacts and does not allow for the observation of protein dynamics. Live-cell imaging is preferred to capture the real-time behavior of **Las17**. If fixation is necessary, a mild paraformaldehyde fixation may preserve the localization of fluorescent proteins.

Troubleshooting Guides

This section provides solutions to common problems encountered during **Las17** imaging.

Problem 1: Weak or No Fluorescent Signal



Possible Cause	Suggested Solution
Low protein expression	Confirm the expression of your Las17-FP fusion protein by western blotting. Consider using a stronger promoter if the endogenous expression level is too low for detection, but be aware that overexpression can lead to artifacts.
Photobleaching	Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium if imaging fixed cells. Choose a more photostable fluorescent protein.
Incorrect microscope settings	Ensure the correct excitation and emission filters for your chosen fluorophore are in place. Use a high numerical aperture (NA) objective to maximize light collection. Optimize camera gain and binning settings.
Fluorescent protein maturation issues	Ensure cells are grown at an optimal temperature and for a sufficient time to allow for proper folding and chromophore maturation of the fluorescent protein.

Problem 2: High Background Noise



Possible Cause	Suggested Solution
Autofluorescence from media	Grow yeast in a low-fluorescence defined medium (e.g., Synthetic Defined Complete - SDC) instead of rich media like YPD. If cells must be grown in rich media, switch to a low-fluorescence medium for a period before imaging.
Cellular autofluorescence	Use yeast strains that do not have mutations in the adenine pathway (e.g., ade2), as these can accumulate a fluorescent intermediate. If using an ade- strain, supplement the medium with additional adenine.
Out-of-focus light	Use a confocal or spinning disk microscope to reject out-of-focus light and improve the signal-to-noise ratio. If using a widefield microscope, consider applying deconvolution algorithms to your images.
Dirty optics	Clean the objective and other optical components of the microscope to remove dust and oil residue.

Problem 3: Poor Image Quality (Blurry or Low Contrast)



Possible Cause	Suggested Solution
Incorrect focus	Ensure the sample is properly focused. Use a Z-stack to capture multiple focal planes and then create a maximum intensity projection.
Spherical aberration	Use the correct immersion oil for your objective and ensure there are no air bubbles. Use coverslips of the correct thickness.
Cell movement	Immobilize the yeast cells on the coverslip using concanavalin A or in a microfluidics device.
Low signal-to-noise ratio	Refer to the strategies for improving weak signal and reducing high background noise. Consider using image processing techniques like deconvolution or frame averaging.

Quantitative Data Summary

Table 1: Properties of Common Fluorescent Proteins for

Yeast Imaging

Fluorescent Protein	Excitation Max (nm)	Emission Max (nm)	Relative Brightness	Photostability
EGFP	488	507	High	Moderate
mCherry	587	610	Moderate	High
mCitrine	516	529	High	Moderate
mTFP1	462	492	Moderate	High
mScarlet-I	569	594	Very High	High

Note: Relative brightness and photostability can vary depending on the specific experimental conditions and the fusion partner.



Table 2: Abundance of Key Proteins at Endocytic

			-	
Patches	ın	FIS	SION	Yeast

Protein	Peak Number of Molecules per Patch
Clathrin	30-40
Las17 (Wsp1 in fission yeast)	~100
Arp2/3 complex	~300
Actin	~5000

Data adapted from quantitative studies on endocytic patch components in fission yeast and provides an estimate of the relative abundance of these proteins.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Las17-GFP in Saccharomyces cerevisiae

I. Cell Preparation

- Grow yeast cells expressing Las17-GFP from the endogenous locus in low-fluorescence synthetic defined (SD) medium to mid-log phase (OD600 ≈ 0.5-0.8).
- Harvest 1 mL of the cell culture by centrifugation at 3,000 x g for 1 minute.
- Wash the cells once with 1 mL of fresh SD medium.
- Resuspend the cell pellet in 100 μL of SD medium.

II. Slide Preparation

- Apply 10 μ L of 1 mg/mL concanavalin A solution to a clean glass-bottom dish or coverslip and incubate for 5 minutes at room temperature.
- Remove the concanavalin A solution and allow the surface to air dry.



- Add 5-10 μ L of the resuspended cell suspension to the coated surface and allow the cells to adhere for 5-10 minutes.
- Gently add 100 μ L of fresh SD medium to the dish.

III. Microscopy and Image Acquisition

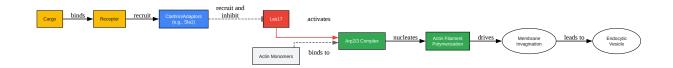
- Use a spinning disk confocal microscope equipped with a high numerical aperture (e.g., 100x/1.4 NA) oil immersion objective.
- Excite the GFP signal using a 488 nm laser at a low laser power (e.g., 1-5%) to minimize phototoxicity.
- Collect the emission signal using a bandpass filter appropriate for GFP (e.g., 500-550 nm).
- Set the camera exposure time to 100-300 ms. Adjust as necessary to balance signal intensity and temporal resolution.
- Acquire a time-lapse series of images (e.g., one frame every 1-2 seconds) to observe the dynamics of Las17 patches.
- If necessary, acquire a Z-stack at each time point to ensure the entire cortical patch is captured.

IV. Image Processing and Analysis

- Perform a maximum intensity projection of Z-stacks if acquired.
- Apply a background subtraction algorithm to reduce non-specific fluorescence.
- If the signal is still low, consider applying a deconvolution algorithm to improve image clarity and contrast.

Visualizations Signaling Pathway of Las17 in Endocytosis



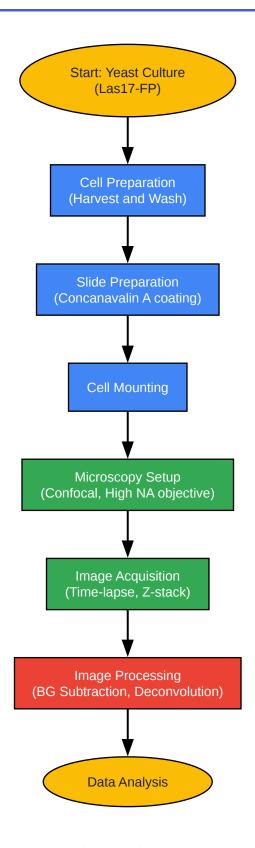


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Caption: Simplified signaling pathway of **Las17**-mediated actin polymerization during endocytosis in yeast.

Experimental Workflow for Las17 Imaging



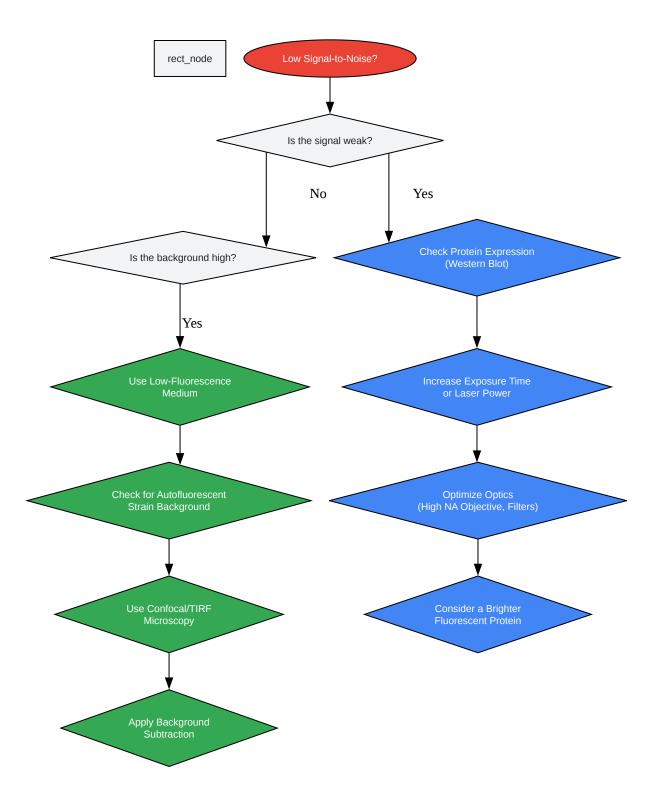


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Caption: Experimental workflow for live-cell imaging of fluorescently tagged Las17 in yeast.



Troubleshooting Flowchart for Low Signal-to-Noise



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Caption: A logical flowchart for troubleshooting low signal-to-noise ratio in **Las17** imaging experiments.

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